1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a hydrochloride salt form of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid, which is a derivative of pyrrolidine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl and ethyl groups can undergo substitution reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- 1-Benzyl-4-propylpyrrolidine-3-carboxylic acid hydrochloride
- 1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-ethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11;/h3-7,12-13H,2,8-10H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICITWDLLBAOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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